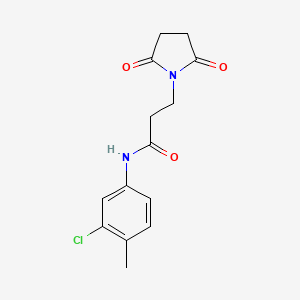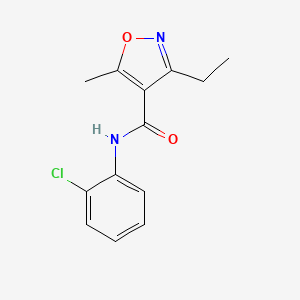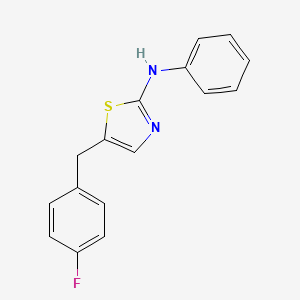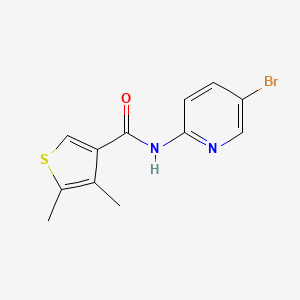![molecular formula C14H8Cl3N3S B4763133 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4763133.png)
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine
描述
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that belongs to the family of thiazole derivatives. It is commonly known as GSK690693 and has been extensively studied for its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine involves the inhibition of Akt kinase activity. Akt is a serine/threonine kinase that plays a crucial role in several cellular processes, including cell survival, proliferation, and metabolism. In cancer cells, Akt is often overactive, leading to increased cell survival and proliferation. GSK690693 binds to the ATP-binding site of Akt and inhibits its activity, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of other anti-cancer drugs. It has also been shown to have minimal toxicity in normal cells and tissues.
实验室实验的优点和局限性
One of the advantages of using 5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine in lab experiments is its specificity for Akt kinase. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of Akt in cancer biology. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
For research include the development of more potent and selective Akt inhibitors, the identification of biomarkers that can predict the response to Akt inhibitors, and the use of this compound in other disease models.
科学研究应用
5-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Akt, which play a crucial role in cancer cell survival and proliferation. In preclinical studies, GSK690693 has demonstrated anti-tumor activity in various cancer cell lines and animal models. It has also been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and gemcitabine.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3S/c15-9-2-4-13(18-6-9)20-14-19-12(7-21-14)8-1-3-10(16)11(17)5-8/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPYYVDXQKVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC3=NC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)
![methyl 3-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B4763090.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4763104.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)

![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)


![2-[(3,4-dichlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763148.png)